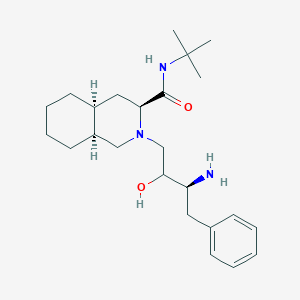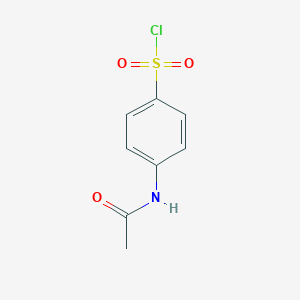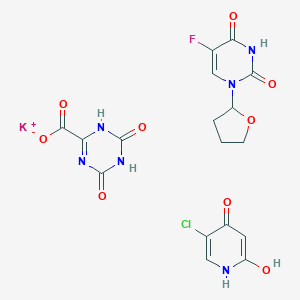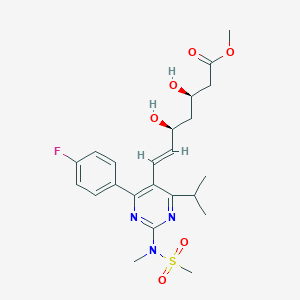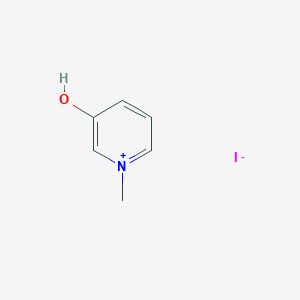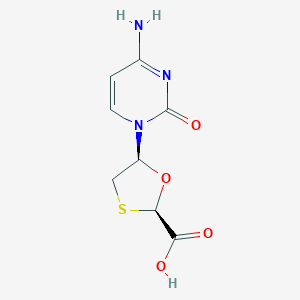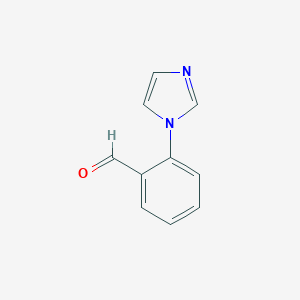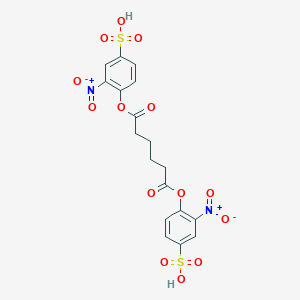
1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL
Overview
Description
1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL is a chemical compound with the molecular formula C8H10N2O . It has a molecular weight of 150.18 . The IUPAC name for this compound is 2,3,4,6-tetrahydro [1,6]naphthyridin-5 (1H)-one .
Synthesis Analysis
A series of 5,6,7,8‐tetrahydro‐1,6‐naphthyridin‐2 (1 H)‐one derivatives hydrochloride were obtained using a convenient and mild method from 4‐piperidone monohydrate hydrochloride . The newly synthesized compounds and their derivatives were characterized by 1 H NMR, 13 C NMR, and high‐resolution mass spectrometry .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL can be represented by the InChI code: 1S/C8H10N2O/c11-8-6-2-1-4-9-7 (6)3-5-10-8/h3,5,9H,1-2,4H2, (H,10,11) and the InChI key: NXLIAWQPRVOLPK-UHFFFAOYSA-N .Chemical Reactions Analysis
1,6-Naphthyridines are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . They have been used in diagnostics, in the treatment of several human diseases, in agriculture, in industrial endeavors, and in photophysical applications .Physical And Chemical Properties Analysis
The physical form of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL is a powder . It has a topological polar surface area of 24.9 Ų . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Anticancer Properties
1,6-Naphthyridines exhibit promising anticancer activity. Recent synthetic developments have led to a wide range of functionalized 1,6-naphthyridines. These compounds have been correlated with anticancer effects using structure-activity relationship (SAR) studies and molecular modeling. Their potential lies in inhibiting cancer cell growth and proliferation .
Anti-HIV Activity
Certain 1,6-naphthyridines, such as N-arylated/chromone/acid-appended derivatives, demonstrate anti-HIV properties. These compounds could play a crucial role in combating human immunodeficiency virus infections .
Anti-Microbial Effects
1,6-Naphthyridines also exhibit anti-microbial activity. Their unique chemical structure allows them to target microbial pathogens, making them potential candidates for developing new antimicrobial agents .
Analgesic Properties
While not as extensively studied as their anticancer or anti-HIV effects, some 1,6-naphthyridines may possess analgesic properties. Further research is needed to explore this aspect fully .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases. 1,6-Naphthyridines have shown anti-inflammatory potential, making them interesting candidates for drug development in this field .
Antioxidant Effects
Oxidative stress contributes to aging and various health conditions. Some 1,6-naphthyridines exhibit antioxidant activity, which could be harnessed for therapeutic purposes .
Mechanism of Action
Target of Action
The primary target of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL is the nuclear DNA-binding protein poly(ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is activated by nicks in DNA during inflammation, ischemia, neurodegeneration, and cancer therapy .
Biochemical Pathways
When PARP-1 is over-activated, it can cause extensive polymerization of ADP-ribose, leading to the depletion of NAD+ and subsequently a decrease in the level of intracellular ATP . This can culminate in cell dysfunction and cell death through a necrotic pathway .
Result of Action
The result of the action of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL is the inhibition of PARP-1, which can prevent the depletion of NAD+ and the decrease in the level of intracellular ATP . This can potentially prevent cell dysfunction and cell death .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
The burgeoning interest in synthesis and biological applications of 1,6-naphthyridines reflects the importance of 1,6-naphthyridines in the synthetic as well as medicinal chemistry fields . Future research may focus on further exploring the biological activities of these compounds and developing new synthetic methods .
properties
IUPAC Name |
2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h3,5,9H,1-2,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLIAWQPRVOLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CNC2=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570334 | |
| Record name | 2,3,4,6-Tetrahydro-1,6-naphthyridin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL | |
CAS RN |
155057-98-0 | |
| Record name | 2,3,4,6-Tetrahydro-1,6-naphthyridin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-1,6-naphthyridin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






